2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclopentane-1,3-dione as a Novel Isostere
Cyclopentane-1,3-diones, related to the studied compound, are explored for their potential as isosteres for the carboxylic acid functional group. They demonstrate strong acidity and tunable lipophilicity, making them valuable in drug design, particularly in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Antimicrobial Evaluation of Pyrazolo-thiazolyl Derivatives
Derivatives of 1,3-thiazolidine-2,4-dione, a compound structurally related to the isoindole-dione , have shown antimicrobial activities against various bacterial and fungal species, suggesting potential applications in combating infectious diseases (Jat et al., 2006).
Azetidin-2,3-dione Synthon for Stereoselective Synthesis
Azetidin-2,3-dione has been used as a synthon for the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones, compounds known for cholesterol absorption inhibitor activity. This highlights its utility in synthesizing bioactive compounds (Tiwari et al., 2006).
Tautomery and Coordination in Copper(II) Complexes
Studies on similar heterocyclic compounds like (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione show interesting tautomeric behavior and the ability to form coordination polymers with metals like copper, suggesting potential in materials science (Kopylovich et al., 2011).
Antiviral Activity of Thiazepine Derivatives
Similar compounds like 1,3-thiazepine derivatives exhibit notable antiviral activities against a range of viruses, including HIV-1, HBV, YFV, and BVDV. This indicates the potential of these heterocyclic compounds in developing new antiviral therapies (Struga et al., 2009).
Bioreductively Activated Antitumor Agents
Compounds such as 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones, which are structurally related, have shown effectiveness against hypoxic cells in vitro and demonstrated antitumor activity in vivo, pointing towards potential in cancer therapy (Naylor et al., 1997).
Biotransformation in β-Secretase Inhibitors
The compound's close analogs have been studied for their biotransformation, revealing insights into metabolic pathways crucial for drug development, particularly for β-secretase inhibitors (Lindgren et al., 2013).
Synthesis of Spiro Steroids
The synthesis of novel spiro steroids incorporating structures similar to the compound demonstrates the compound's utility in creating complex molecular architectures, which could have significant pharmacological implications (Jeyachandran et al., 2014).
Properties
IUPAC Name |
2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-18-15-6-1-2-7-16(15)19(25)23(18)14-12-22(13-14)20(26)21(9-3-4-10-21)17-8-5-11-27-17/h1-2,5,8,11,14-16H,3-4,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFOSPXJIJJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.